molecular formula C16H10N2 B14441591 Quinoxaline, 2-(phenylethynyl)- CAS No. 75163-23-4

Quinoxaline, 2-(phenylethynyl)-

Cat. No.: B14441591
CAS No.: 75163-23-4
M. Wt: 230.26 g/mol
InChI Key: FWAKFTPIYMVLDB-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(phenylethynyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 2-(phenylethynyl)- typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by the introduction of the phenylethynyl group. One common method is the oxidative coupling of o-phenylenediamines with terminal alkynes using a copper-alumina catalyst. This method is efficient, environmentally benign, and allows for the preparation of various quinoxaline derivatives .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve the use of transition-metal-free catalysis to minimize costs and environmental impact. Recent advances have focused on developing greener and more sustainable synthetic routes, such as using microwave irradiation, sonication, and ball milling .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(phenylethynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Quinoxaline, 2-(phenylethynyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoxaline, 2-(phenylethynyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like aldose reductase and cyclooxygenase, leading to anti-inflammatory and anticancer effects. The compound can also interact with DNA and proteins, disrupting cellular processes and leading to antimicrobial and antiviral activities .

Comparison with Similar Compounds

Quinoxaline, 2-(phenylethynyl)- can be compared with other quinoxaline derivatives, such as:

Properties

CAS No.

75163-23-4

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

2-(2-phenylethynyl)quinoxaline

InChI

InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-15-8-4-5-9-16(15)18-14/h1-9,12H

InChI Key

FWAKFTPIYMVLDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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